3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide
Description
The compound 3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide features a propanamide backbone substituted with a 3,4-dichlorophenyl group at the 3-position and a pyridine-methyl-pyrazole moiety at the N-terminus.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O/c1-25-12-15(11-24-25)19-14(3-2-8-22-19)10-23-18(26)7-5-13-4-6-16(20)17(21)9-13/h2-4,6,8-9,11-12H,5,7,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWXYNDTCWXIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malonic Ester Synthesis
The propanoic acid backbone is constructed via malonic ester homologation:
- Alkylation of Diethyl Malonate :
Diethyl malonate reacts with 3,4-dichlorobenzyl bromide under basic conditions (e.g., sodium ethoxide) to yield diethyl (3,4-dichlorobenzyl)malonate.
$$
\text{Diethyl malonate} + \text{3,4-Dichlorobenzyl bromide} \xrightarrow{\text{NaOEt}} \text{Diethyl (3,4-dichlorobenzyl)malonate}
$$ - Saponification and Decarboxylation :
Hydrolysis with aqueous NaOH followed by acidification and heating induces decarboxylation, yielding 3-(3,4-dichlorophenyl)propanoic acid:
$$
\text{Diethyl (3,4-dichlorobenzyl)malonate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{3-(3,4-Dichlorophenyl)propanoic acid}
$$
Optimization Notes :
- The reaction is typically conducted in ethanol or THF to enhance solubility.
- Decarboxylation at 120–150°C ensures complete conversion.
Synthesis of [2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl]Methanamine
Suzuki-Miyaura Cross-Coupling
The pyridine-pyrazole hybrid is assembled via palladium-catalyzed coupling:
- Substrate Preparation :
2-Bromo-3-pyridinecarbaldehyde is reacted with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Suzuki conditions:
$$
\text{2-Bromo-3-pyridinecarbaldehyde} + \text{1-Methyl-4-boronic ester pyrazole} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde}
$$
Reductive Amination
The aldehyde intermediate is converted to the primary amine via reductive amination:
- Formation of Imine :
The aldehyde reacts with ammonium acetate in methanol to form an imine intermediate. - Reduction with Sodium Cyanoborohydride :
$$
\text{2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN, MeOH}} \text{[2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine}
$$
Challenges and Solutions :
- Side Reactions : Over-reduction to secondary amines is mitigated by using a stoichiometric excess of ammonium acetate.
- Purification : The amine is isolated via silica gel chromatography (eluent: CH$$2$$Cl$$2$$/MeOH/NH$$_4$$OH).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step couples the propanoic acid and amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
- Activation of Carboxylic Acid :
3-(3,4-Dichlorophenyl)propanoic acid is treated with EDC and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to form the active ester. - Nucleophilic Attack by Amine :
$$
\text{Active ester} + \text{[2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}
$$
Alternative Coupling Agents
Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) offers comparable efficiency:
- Advantages : Higher solubility of intermediates in THF.
- Workup : Precipitated dicyclohexylurea is removed by filtration, simplifying purification.
Scalability and Industrial Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Analysis
The 3,4-dichlorophenyl group is a common pharmacophore in bioactive compounds (e.g., SR140333, a neurokinin receptor antagonist with a 3,4-dichlorophenyl-piperidine scaffold) . In crystallographic studies (), analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibited conformational flexibility, with dihedral angles between dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5° . Such flexibility may influence binding interactions in the target compound.
Key Structural Differences:
Spectroscopic and Physical Properties
- IR Spectroscopy : Amide C=O stretches in analogs appear near 1650–1727 cm⁻¹ (), while NH stretches range from 3275–3324 cm⁻¹, consistent with hydrogen bonding .
- Melting Points : Higher melting points (e.g., 163–166°C for Compound 26) correlate with increased crystallinity from sulfonamide and pyrazole groups, whereas pyridine-methyl-pyrazole systems may lower melting points due to steric hindrance .
Biological Activity
The compound 3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 389.3 g/mol . Its structure features a dichlorophenyl group and a pyrazole-pyridine moiety, which are known to influence its biological properties.
Biological Activity Overview
The biological activities of pyrazole derivatives, including the compound , are diverse. They have been reported to exhibit:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting various cancer cell lines.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that pyrazole derivatives may protect neuronal cells from damage due to oxidative stress or neuroinflammation.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several key pathways have been identified:
- Inhibition of Prostaglandin Synthesis : The compound may inhibit enzymes involved in prostaglandin synthesis, thus reducing inflammation.
- Modulation of NF-kB Pathway : It potentially interferes with the NF-kB signaling pathway, which is crucial in regulating immune responses and inflammation.
- Antioxidant Activity : The compound may enhance the activity of endogenous antioxidant systems, protecting cells from oxidative damage.
Anticancer Activity
A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase.
Anti-inflammatory Effects
Research indicated that compounds with similar structures effectively reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells. This suggests a potential application in neuroinflammatory conditions like Parkinson's disease (PD), where microglial activation contributes to neuronal damage.
Neuroprotective Properties
In vivo studies showed that treatment with pyrazole derivatives improved behavioral outcomes in models of neurodegeneration. The compounds were found to attenuate dopaminergic neuron loss and reduce pro-inflammatory cytokine levels.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide, and how can purity be ensured?
- Answer : The synthesis involves coupling dichlorophenyl and pyrazolyl-pyridine intermediates via amide bond formation. Key steps include:
- Reagent selection : Use coupling agents like EDC/HOBt for amidation (common in propanamide synthesis) .
- Reaction conditions : Maintain temperatures between 35–60°C in solvents like DMSO or acetonitrile to prevent side reactions .
- Purification : Column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) ensures high purity (>95%) .
- Yield optimization : Control stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (24–48 hours) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Answer : Use a multi-technique approach:
- NMR : Confirm the dichlorophenyl moiety via aromatic proton splitting (δ 7.2–7.8 ppm) and pyridyl-methyl protons (δ 2.5–3.5 ppm) .
- HRMS : Validate molecular weight (expected [M+H]+ ~450–460 Da) with <2 ppm error .
- IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and pyrazole C-N vibrations (~1500 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer : Prioritize assays aligned with structural analogs:
- Kinase inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility : Determine logP via HPLC to guide formulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Answer : Address discrepancies via:
- Dose-response curves : Ensure activity is concentration-dependent and not assay-specific .
- Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects .
- Structural analogs : Compare with compounds like N-(3-chlorophenyl)-pyridopyrimidinone derivatives to identify SAR trends .
Q. What strategies are effective for elucidating the binding mode of this compound with biological targets?
- Answer : Combine computational and experimental methods:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4R3Q for kinase targets) .
- X-ray crystallography : Co-crystallize with target proteins; SHELX programs refine electron density maps .
- SPR/BLI : Measure binding kinetics (ka/kd) to assess affinity and residence time .
Q. How should researchers design experiments to probe metabolic stability and toxicity?
- Answer : Implement ADME/Tox pipelines:
- Microsomal stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- hERG assay : Use patch-clamp electrophysiology to assess cardiac risk .
Methodological Considerations
Q. What are common pitfalls in synthesizing pyrazolyl-pyridine hybrids, and how can they be mitigated?
- Answer : Challenges include:
- Regioselectivity : Use directing groups (e.g., Boc-protected amines) during pyrazole functionalization .
- Byproducts : Monitor reactions via TLC and quench intermediates (e.g., boronic acids) promptly .
- Scale-up : Optimize microwave-assisted synthesis for reproducibility .
Q. How can conflicting spectral data (e.g., NMR splitting vs. X-ray) be reconciled?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
